molecular formula C13H11Cl2NO3 B1490092 Ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate CAS No. 1443981-03-0

Ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B1490092
CAS No.: 1443981-03-0
M. Wt: 300.13 g/mol
InChI Key: VOSIHJUSTXLXCV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst, and the reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Efficient Synthesis under Solvent-Free Conditions : Ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates and ethyl 5-methyl-2-thioxo-2,3-dihydro-1,3-oxazole-4-carboxylates are synthesized under solvent-free conditions. This method is promoted by N-methylimidazole, showcasing a solvent-free approach that enhances the synthesis efficiency of functionalized 1,3-oxazoline-2-thiones (Yavari et al., 2008).

Applications in Drug Design and Material Science

  • Amyloidogenesis Inhibitors : Research on oxazole derivatives, including those with a carboxyl group at the C(4) position and aryl substitutions at the C(2) position of the oxazole ring, highlights their potential as inhibitors of transthyretin (TTR) amyloid fibril formation. Such inhibitors could be significant in treating amyloid diseases, with specific substitutions on the oxazole ring enhancing efficacy and selectivity (Razavi et al., 2005).

Corrosion Inhibition

  • Corrosion Inhibition on Aluminium Alloy : Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrates corrosion inhibition efficiency on AA6061 Aluminium alloy in hydrochloric acid, suggesting its potential as a corrosion inhibitor. This research indicates the compound's mixed-type inhibition behavior and suggests a chemisorption process on the alloy surface (Raviprabha & Bhat, 2021).

Photophysical Properties and Application

  • Photoarylation-Photoisomerization Studies : Research involving the photochemical reactions of ethyl 2-iodothiazole-5-carboxylate leading to the synthesis of ethyl 3-phenylisothiazole-4-carboxylate, among others, explores the photophysical properties and singlet oxygen activation. These compounds' fluorescence and photo-oxidation capabilities suggest applications in material science and photochemistry (Amati et al., 2010).

Synthetic Pathways and Molecular Structures

  • Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates : The transformation of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate into chiral 2-aminoalkyloxazole-4-carboxylate esters involves N-acylation and photolysis steps. This synthesis process emphasizes the creation of functional molecules with potential pharmaceutical applications, showcasing the versatility of oxazole derivatives in drug development (Cox et al., 2003).

Mechanism of Action

The mechanism of action of a chemical compound refers to the specific biochemical interaction through which it produces its pharmacological effect. While the mechanism of action for Ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate is not specified in the retrieved documents, the related compound Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been used as a catalyst in Mitsunobu reactions .

Future Directions

The future directions of a compound refer to its potential applications and research opportunities. While the specific future directions for Ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate are not provided in the retrieved documents, the related compound Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst in Mitsunobu reactions, suggesting potential applications in organic synthesis .

Properties

IUPAC Name

ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)11-7(2)19-12(16-11)8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSIHJUSTXLXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC(=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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